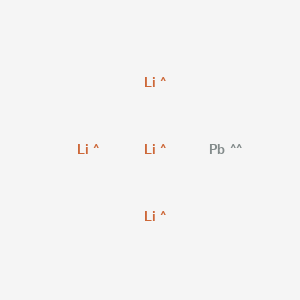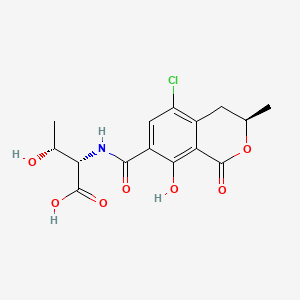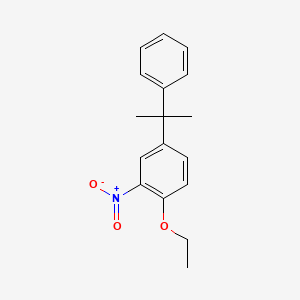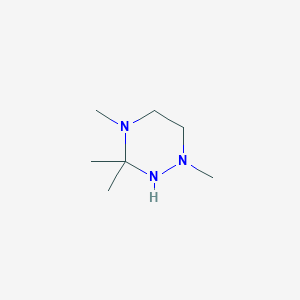![molecular formula C12H11BrO2 B14625829 3-[(2-Bromophenyl)methylidene]-5-methyloxolan-2-one CAS No. 57786-80-8](/img/structure/B14625829.png)
3-[(2-Bromophenyl)methylidene]-5-methyloxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Bromophenyl)methylidene]-5-methyloxolan-2-one is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a bromophenyl group attached to a methyloxolanone ring, making it an interesting subject for studies in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Bromophenyl)methylidene]-5-methyloxolan-2-one typically involves the reaction of 2-bromobenzaldehyde with 5-methyloxolan-2-one under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
3-[(2-Bromophenyl)methylidene]-5-methyloxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in various substituted derivatives of the original compound.
科学的研究の応用
3-[(2-Bromophenyl)methylidene]-5-methyloxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[(2-Bromophenyl)methylidene]-5-methyloxolan-2-one involves its interaction with specific molecular targets. The bromophenyl group can engage in various interactions, such as hydrogen bonding and π-π stacking, with biological molecules. These interactions can influence the compound’s activity and effectiveness in different applications.
類似化合物との比較
Similar Compounds
2-Bromobenzaldehyde: A precursor in the synthesis of 3-[(2-Bromophenyl)methylidene]-5-methyloxolan-2-one.
5-Methyloxolan-2-one: Another precursor used in the synthesis process.
3-[(2-Chlorophenyl)methylidene]-5-methyloxolan-2-one: A similar compound with a chlorine atom instead of bromine.
Uniqueness
This compound is unique due to the presence of the bromine atom, which imparts distinct chemical properties. This uniqueness makes it valuable for specific applications where bromine’s reactivity and interactions are advantageous.
特性
CAS番号 |
57786-80-8 |
|---|---|
分子式 |
C12H11BrO2 |
分子量 |
267.12 g/mol |
IUPAC名 |
3-[(2-bromophenyl)methylidene]-5-methyloxolan-2-one |
InChI |
InChI=1S/C12H11BrO2/c1-8-6-10(12(14)15-8)7-9-4-2-3-5-11(9)13/h2-5,7-8H,6H2,1H3 |
InChIキー |
QFFYCDQILUOIHP-UHFFFAOYSA-N |
正規SMILES |
CC1CC(=CC2=CC=CC=C2Br)C(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14625753.png)


![2-[(E)-(2-Amino-5-sulfophenyl)diazenyl]benzoic acid](/img/structure/B14625775.png)
![Propanoicacid, 2-[[[(4-chlorophenyl)amino]thioxomethyl]thio]-](/img/structure/B14625788.png)

![ethyl N-[amino(trimethylsilyl)methylidene]carbamate](/img/structure/B14625794.png)
![1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(8H)-one, 8-methyl-](/img/structure/B14625795.png)

![4-[(Pyridin-2-yl)sulfamoyl]benzene-1-diazonium chloride](/img/structure/B14625808.png)



